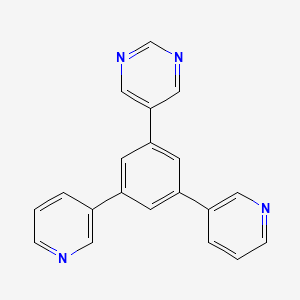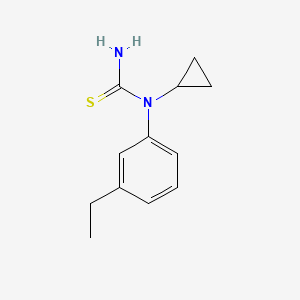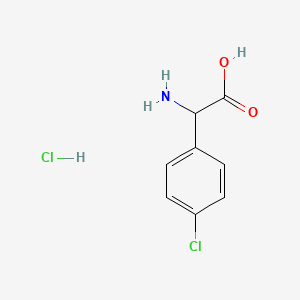
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyldimethylsilyloxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyldimethylsilyloxy group: This step involves the protection of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific applicationFor example, the tert-butyldimethylsilyloxy group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems .
Comparación Con Compuestos Similares
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- (1-tert-Butylvinyloxy)trimethylsilane
Uniqueness
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of its pyrazole ring and the tert-butyldimethylsilyloxy group. This combination imparts specific chemical reactivity and stability, making it a valuable compound for various synthetic applications.
Propiedades
Fórmula molecular |
C17H26N2OSi |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
tert-butyl-[2-(3,5-dimethylpyrazol-1-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C17H26N2OSi/c1-13-12-14(2)19(18-13)15-10-8-9-11-16(15)20-21(6,7)17(3,4)5/h8-12H,1-7H3 |
Clave InChI |
WVNDZNNVUCKKHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC=C2O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



diphenylsilane](/img/structure/B12515617.png)

![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)


![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
